1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid structural formula
1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid structural formula
An In-depth Technical Guide to 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic Acid
This guide provides a comprehensive technical overview of 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid, a pivotal building block for researchers, chemists, and professionals in drug development. We will delve into its structural characteristics, synthesis, analytical validation, and critical applications, grounding all claims in established scientific literature.
Introduction: The Strategic Value of a Constrained Amino Acid
1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid, commonly referred to as N-Boc-Aze-OH, is a non-canonical, cyclic amino acid derivative. Its structure is distinguished by a four-membered azetidine ring, which imparts significant conformational rigidity, making it a valuable proline analogue in medicinal chemistry.[1][2] The incorporation of this motif into peptides or small molecules can profoundly influence their secondary structure, often leading to enhanced binding affinity, metabolic stability, and target selectivity.[1][3]
The molecule features three key components:
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The Azetidine Ring: A strained four-membered heterocycle that restricts bond rotation compared to the five-membered ring of proline.
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The 2-Carboxylic Acid: This functional group serves as the attachment point for amide bond formation in peptide synthesis or as a handle for further chemical derivatization.
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The tert-Butoxycarbonyl (Boc) Group: A robust and widely used protecting group for the ring's nitrogen atom. It is stable to a wide range of reaction conditions but can be selectively removed under acidic conditions, making it ideal for multi-step syntheses.[4]
This document serves as a practical guide to understanding and utilizing this powerful synthetic tool.
Molecular Architecture and Physicochemical Profile
The precise arrangement of atoms in N-Boc-Aze-OH dictates its reactivity and utility. Its structural formula and key identifiers are foundational to its application.
Structural Formula
dot graph { layout=neato; node [shape=plaintext]; edge [style=bold];
// Define nodes for atoms N1 [label="N"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C_carboxyl [label="C"]; O1_carboxyl [label="O"]; O2_carboxyl [label="OH"]; C_boc [label="C"]; O1_boc [label="O"]; O2_boc [label="O"]; C_tert [label="C"]; CH3_1 [label="CH₃"]; CH3_2 [label="CH₃"]; CH3_3 [label="CH₃"]; H2 [label="H"]; H3_1 [label="H"]; H3_2 [label="H"]; H4_1 [label="H"]; H4_2 [label="H"];
// Position nodes N1 [pos="0,0!"]; C2 [pos="1.5,0.5!"]; C3 [pos="1.5,-1!"]; C4 [pos="0,-1.5!"]; C_carboxyl [pos="2.8,0.2!"]; O1_carboxyl [pos="3.2, -0.5!"]; O2_carboxyl [pos="3.5, 0.9!"]; C_boc [pos="-1.2,0.8!"]; O1_boc [pos="-1.2,1.8!"]; O2_boc [pos="-2.3,0.2!"]; C_tert [pos="-3.6,0.5!"]; CH3_1 [pos="-3.6,1.8!"]; CH3_2 [pos="-4.5,-0.2!"]; CH3_3 [pos="-4.2,0.9!"]; // Adjusted for clarity H2 [pos="1.6,1.2!"]; H3_1 [pos="2.2,-1.5!"]; H3_2 [pos="0.8,-1.5!"]; H4_1 [pos="-0.7,-1.9!"]; H4_2 [pos="0.7,-2.0!"];
// Draw bonds N1 -- C2; C2 -- C3; C3 -- C4; C4 -- N1; C2 -- C_carboxyl; C_carboxyl -- O1_carboxyl [style=double]; C_carboxyl -- O2_carboxyl; N1 -- C_boc; C_boc -- O1_boc [style=double]; C_boc -- O2_boc; O2_boc -- C_tert; C_tert -- CH3_1; C_tert -- CH3_2; C_tert -- CH3_3; C2 -- H2 [style=dashed]; C3 -- H3_1 [style=dashed]; C3 -- H3_2 [style=dashed]; C4 -- H4_1 [style=dashed]; C4 -- H4_2 [style=dashed]; } Caption: 2D Structure of 1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid.
Chemical Identifiers and Properties
A summary of the essential physicochemical data is provided below, enabling quick reference for experimental design.
| Property | Value | Source |
| CAS Number | 51077-14-6 (for L-isomer) | [5][6] |
| Molecular Formula | C₉H₁₅NO₄ | [6][7] |
| Molecular Weight | 201.22 g/mol | [5][8] |
| Appearance | White solid / crystals | |
| Melting Point | 105-110 °C | |
| Boiling Point | 339.14°C (rough estimate) | [5] |
| Solubility | Dichloromethane, DMSO, Ethyl Acetate, Methanol | [5] |
| pKa | 4.01 ± 0.20 (Predicted) | [5] |
| Optical Activity ([α]/D) | -120.0 ± 2.0°, c = 1 in methanol (for L-isomer) | [5] |
| SMILES | CC(C)(C)OC(=O)N1CC[C@H]1C(O)=O (for S-isomer) | [9] |
| InChI Key | JWJVSDZKYYXDDN-LURJTMIESA-N (for S-isomer) |
Synthesis and Purification: A Validated Protocol
The most common and reliable synthesis involves the protection of the commercially available (S)-azetidine-2-carboxylic acid with di-tert-butyl dicarbonate, (Boc)₂O. This protocol is highly reproducible and yields a product of high purity.
Experimental Protocol: Boc Protection of (S)-Azetidine-2-carboxylic Acid
[5] Materials:
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(S)-Azetidine-2-carboxylic acid
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Di-tert-butyl dicarbonate ((Boc)₂O)
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Sodium hydroxide (NaOH)
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Ethanol (EtOH)
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Deionized water (H₂O)
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Hydrochloric acid (HCl), dilute solution
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Ethyl acetate (EtOAc)
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Sodium chloride (NaCl), saturated solution (brine)
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Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve (S)-azetidine-2-carboxylic acid (1.0 eq) and di-tert-butyl dicarbonate (1.25 eq) in a mixture of ethanol and water.
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Basification: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of NaOH (1.05 eq) in water. The base is critical as it deprotonates the amine, increasing its nucleophilicity to attack the electrophilic carbonyl of the (Boc)₂O.
-
Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight.
-
Solvent Removal: After the reaction is complete (monitored by TLC), remove the ethanol under reduced pressure using a rotary evaporator.
-
Acidification & Extraction: Dilute the remaining aqueous solution with water and adjust the pH to ~3 with dilute HCl. This step protonates the product's carboxylate, making it soluble in organic solvents. Extract the product with ethyl acetate (3x).
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Washing: Combine the organic layers and wash sequentially with water and saturated NaCl solution (brine) to remove any remaining inorganic salts and water-soluble impurities.
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Caption: Workflow for the synthesis and purification of N-Boc-Aze-OH.
Analytical Characterization
Confirming the identity and purity of the synthesized material is paramount. The following spectroscopic data are characteristic of the target compound.
| Technique | Expected Observations |
| ¹H NMR | δ ~4.8 (m, 1H, CH-COOH), ~3.9 (m, 2H, CH₂-N), ~2.5 (m, 2H, CH₂), 1.48 (s, 9H, C(CH₃)₃). Note: Shifts are approximate and depend on the solvent used. [5] |
| Mass Spec. | Expected m/z for C₉H₁₅NO₄ (MW: 201.22): [M+H]⁺ at 202.1, [M+Na]⁺ at 224.1. [9] |
| IR (Infrared) | Broad O-H stretch (~3300-2500 cm⁻¹), C=O stretch (carbamate) at ~1690 cm⁻¹, C=O stretch (carboxylic acid) at ~1710 cm⁻¹. |
Core Applications in Research and Development
The utility of N-Boc-Aze-OH stems from its unique structural constraints and the versatility of the Boc protecting group.
Use in Peptide Synthesis
N-Boc-Aze-OH is a direct substitute for N-Boc-Proline in solid-phase peptide synthesis (SPPS). Its rigid, four-membered ring can enforce tighter turns in a peptide backbone than proline's five-membered ring, a property that can be exploited to fine-tune peptide conformation for optimal biological activity.
A critical step in its use is the selective removal of the Boc group to liberate the secondary amine for subsequent amide coupling.
Protocol: N-Boc Deprotection The deprotection is reliably achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA). [4][10]
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Reaction: Dissolve the N-Boc protected substrate in a suitable solvent like dichloromethane (DCM).
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Acid Treatment: Add an excess of trifluoroacetic acid (e.g., 25-50% TFA in DCM) and stir at room temperature for 1-2 hours.
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Mechanism: The acid protonates the Boc group, which then fragments into the stable tert-butyl cation (which is scavenged or forms isobutylene) and carbon dioxide, leaving the protonated amine (as a TFA salt). [10]4. Isolation: The volatile acid and solvent are removed under reduced pressure to yield the amine salt, which can be used directly in the next coupling step after neutralization.
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
A Scaffold for Medicinal Chemistry
Beyond peptides, the azetidine-2-carboxylic acid core is a valuable starting material for creating novel, three-dimensional chemical scaffolds. [3]Recent studies have demonstrated photochemical and metal-catalyzed modifications of the core structure to introduce diverse alkyl and aryl groups, expanding the chemical space available to drug discovery programs. [3]The presence of the azetidine motif is a feature of at least seven FDA-approved drugs, underscoring its clinical relevance. [3]
Safety, Handling, and Storage
Proper handling is essential for laboratory safety and maintaining the integrity of the compound.
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Hazard Classification: Irritant. [5]* Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). * Precautionary Statements: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). * Personal Protective Equipment (PPE): Wear protective gloves, eye protection, and a dust mask. * Storage: Store in a tightly sealed container in a dry, dark place at room temperature.
Conclusion
1-(tert-Butoxycarbonyl)azetidine-2-carboxylic acid is more than a simple protected amino acid; it is a strategic tool for imposing conformational control on peptides and a versatile starting point for novel small molecule synthesis. Its well-defined synthesis, robust protecting group chemistry, and proven impact on the pharmacological properties of molecules make it an indispensable component in the modern medicinal chemist's toolbox.
References
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1-[(TERT-BUTOXY)CARBONYL]AZETIDINE-2-CARBOXYLIC ACID | CAS 51077-14-6 . Matrix Fine Chemicals. Available at: [Link]
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The Chemical Significance of Azetidine-2-carboxylic Acid: Properties and Applications . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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(2s)-1-[(tert-butoxy)carbonyl]azetidine-2-carboxylic acid . PubChemLite. Available at: [Link]
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(2S)-1-((tert-butoxy)carbonyl)azetidine-2-carboxylic acid . PubChem. Available at: [Link]
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An Approach to Alkyl Azetidines for Medicinal Chemistry . ChemRxiv. Available at: [Link]
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Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review | Request PDF . ResearchGate. Available at: [Link]
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Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 . PubChem. Available at: [Link]
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A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated . Semantic Scholar. Available at: [Link]
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